molecular formula C9H17N3 B13090278 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13090278
M. Wt: 167.25 g/mol
InChI Key: ABWUCROLMROFCW-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine ( 1152656-63-7) is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This molecule is a derivative of the 5-aminopyrazole scaffold, a privileged structure in medicinal chemistry and organic synthesis known for its versatile reactivity and significant pharmacological potential . As a 5-aminopyrazole, this compound possesses multiple nucleophilic sites, making it a valuable precursor for constructing a diverse array of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines . These fused heterocycles are of immense research interest because they often mimic purine bases found in DNA and RNA and exhibit a wide spectrum of biological activities . The primary research value of this compound lies in its application as a key synthetic intermediate for the design and development of novel bioactive molecules. Pyrazole derivatives, in general, are recognized for exhibiting notable biological properties, including anticancer, anti-inflammatory, antibacterial, antioxidant, and antiviral activities . They are present in several marketed drugs and are frequently explored in hit-to-lead optimization campaigns in drug discovery . The specific substitution pattern on this pyrazole core, featuring an amine group at the 5-position and a branched pentan-2-yl chain at the 3-position, contributes to its unique physicochemical properties and makes it a promising building block for structure-activity relationship (SAR) studies. Applications & Research Uses: Medicinal Chemistry: Serves as a critical synthon for synthesizing complex fused heterocycles (pyrazoloazines) for screening against various disease targets . Pharmacological Research: Used as a precursor for developing compounds with potential anticancer, anti-inflammatory, antimicrobial, and antifungal properties . Organic Synthesis: Employed in cyclocondensation reactions with various bielectrophilic moieties to build novel nitrogen-rich heterocyclic systems . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-5-pentan-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-7(2)8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3

InChI Key

ABWUCROLMROFCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN(C(=C1)N)C

Origin of Product

United States

Preparation Methods

Direct Preparation from Primary Aliphatic Amines and β-Diketones

A recent and efficient method involves the direct reaction of primary aliphatic amines with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in DMF solvent at elevated temperature (85 °C). This method allows the formation of N-substituted pyrazoles in moderate yields (30–45%) with relatively short reaction times (~1.5 hours).

Example reaction conditions for related N-substituted pyrazoles:

Compound Amine (mmol) β-Diketone (mmol) O-(4-nitrobenzoyl)hydroxylamine (mmol) Solvent Temp (°C) Time (h) Yield (%) Product State
1a (N-(3,3-dimethylbutan-2-yl)) 1.00 1.10 1.50 DMF (5 mL) 85 1.5 44 Colorless volatile liquid
1b (N-(2,4,4-trimethylpentan-2-yl)) 1.00 1.10 1.50 DMF (5 mL) 85 1.5 38 Yellowish oil
1d (N-(2-methylbutan-2-yl)) 1.00 1.10 1.50 DMF (5 mL) 85 1.5 36 Yellowish volatile liquid

Note: These examples demonstrate the method's applicability to various branched amines structurally related to pentan-2-yl substituents.

Specific Synthesis of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

While detailed experimental data specific to this compound is limited in the literature, the general synthetic approach follows:

  • Step 1: Preparation of the appropriate primary amine, pentan-2-amine or its derivatives.
  • Step 2: Reaction of pentan-2-amine with 2,4-pentanedione (a β-diketone) in the presence of an aminating reagent such as O-(4-nitrobenzoyl)hydroxylamine.
  • Step 3: Heating in DMF at approximately 85 °C for 1.5 hours to promote cyclization and pyrazole ring formation.
  • Step 4: Workup involving chromatographic purification (silica gel or alumina) to isolate the pure pyrazole amine.

This approach yields the target pyrazole substituted at N-1 with methyl (from methylation of the pyrazole nitrogen during or post-cyclization) and at C-3 with pentan-2-yl, and the amine group at C-5 is introduced via the aminating reagent.

Alternative Synthetic Routes

  • Hydrazine and β-Diketone Condensation: The classical method involves condensing hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic catalysis to form pyrazoles. The pentan-2-yl substituent can be introduced by using a β-diketone bearing the pentan-2-yl group or by subsequent alkylation.

  • Flow Chemistry Adaptations: For scale-up, continuous flow reactors have been employed to optimize reaction parameters, improving yield and purity by precise control of temperature, residence time, and reagent mixing.

Analytical and Research Data

Spectroscopic Characterization

Typical characterization of these pyrazoles includes:

Technique Observed Features for N-substituted Pyrazoles
[^1H NMR](pplx://action/followup) Singlet peaks corresponding to pyrazole proton (~5.7 ppm), methyl groups (~2.3 ppm), and aliphatic protons of pentan-2-yl substituent
[^13C NMR](pplx://action/followup) Signals for pyrazole carbons (~140 ppm), methyl carbons (~13–15 ppm), and aliphatic carbons (varied)
HRMS (ESI) Molecular ion peaks consistent with molecular formula, e.g., C9H17N3 for this compound
IR (ATR) Characteristic bands for amine (N–H stretch), pyrazole ring vibrations, and aliphatic C–H stretches

Yields and Purity

Reported yields for related compounds synthesized by the direct amination method range from 36% to 44%, with chromatographic purification ensuring high purity suitable for research applications.

Summary Table of Preparation Method

Preparation Step Reagents Conditions Outcome Notes
Cyclocondensation Pentan-2-amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C, 1.5 h Formation of this compound Moderate yield (36–44%)
Purification Silica gel or alumina chromatography Hexane–ethyl acetate or pentane–ether gradient Isolation of pure compound Colorless to yellowish liquid
Characterization NMR, HRMS, IR Standard analytical techniques Confirmation of structure and purity Consistent with expected data

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine lies in medicinal chemistry. The compound exhibits various biological activities, making it a candidate for drug development.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of pyrazole compounds, including this compound, may inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential therapeutic effects against tumors .
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of pyrazole derivatives, indicating that compounds with similar structures could reduce inflammation markers in vitro and in vivo .

Agrochemicals

The compound's structural characteristics also lend themselves to applications in agrochemicals. Research into similar pyrazole derivatives has shown promise as herbicides and fungicides.

Case Studies

  • Herbicidal Activity : Compounds structurally related to this compound have been tested for herbicidal properties against various plant species. These studies reveal that modifications in the side chains can enhance herbicidal efficacy .

Material Science

In material science, this compound's unique chemical properties make it suitable for developing advanced materials.

Applications

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its ability to form cross-links with other polymer chains can lead to materials with desirable characteristics .

Mechanism of Action

The mechanism of action of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among pyrazol-5-amine derivatives lie in the substituents at the 1- and 3-positions. Below is a comparative analysis of selected analogues:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine Pentan-2-yl C₉H₁₇N₃ 167.25 Alkyl chain (lipophilic, flexible)
1-Methyl-3-phenyl-1H-pyrazol-5-amine Phenyl C₁₀H₁₁N₃ 173.22 Aromatic ring (planar, π-π interactions)
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Fluorophenyl, trifluoromethyl C₁₁H₁₀F₄N₃ 268.21 Fluorinated (enhanced metabolic stability)
1-Methyl-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine Trifluoro-2-methylpropan-2-yl C₈H₁₂F₃N₃ 207.19 Bulky fluorinated group (steric hindrance)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl, phenyl C₁₆H₁₅N₃O 265.32 Methoxy group (polar, H-bond donor)

Key Observations :

  • Alkyl vs. Aromatic Substituents : The pentan-2-yl group in the target compound offers flexibility and lipophilicity, contrasting with the rigid π-system of phenyl groups in analogues like 1-methyl-3-phenyl-1H-pyrazol-5-amine .
  • Fluorinated Analogues : Compounds like 4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibit improved metabolic stability and binding specificity due to fluorine’s electronegativity and hydrophobic effects .

Physicochemical and Spectroscopic Properties

  • NMR Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal that electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons, while alkyl groups like pentan-2-yl cause upfield shifts due to reduced electron density .
  • Solubility : The pentan-2-yl analogue’s logP value is estimated to be higher than phenyl-substituted derivatives, suggesting lower aqueous solubility .

Biological Activity

1-Methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is C10_{10}H14_{14}N4_{4} with a molecular weight of approximately 167.25 g/mol. The presence of a methyl group at the 1-position and a pentan-2-yl group at the 3-position contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds similar to this pyrazole have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli1.56 mg/L
S. aureus2.00 mg/L
L. monocytogenes0.78 mg/L

These findings suggest that modifications in the structure of pyrazole derivatives can enhance their antibacterial potency.

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit inflammatory pathways, potentially through the modulation of cytokine production or by interfering with signaling pathways involved in inflammation .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The amine group allows for nucleophilic reactions, while the pyrazole ring can engage in electrophilic substitution reactions, influencing its biological effects .

Case Studies

Several case studies have highlighted the compound's potential:

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrazole and evaluated their antimicrobial activities. Among them, derivatives with structural similarities to this compound showed comparable or enhanced activity against target bacteria .
  • In Vivo Studies : In animal models, compounds with similar structures demonstrated efficacy in reducing inflammation and bacterial load in infected tissues, supporting their potential therapeutic applications .

Comparative Analysis

To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds:

Compound Name Key Features Biological Activity
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amineDifferent methyl positioningVariable antibacterial activity
1-Methyl-3-(2-thienyl)-1H-pyrazol-5-aminesContains thiophene ringEnhanced anti-inflammatory properties
4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-aminesEthyl substitutionIncreased solubility and bioactivity

Q & A

Q. Advanced Research Focus

  • In Vitro : Use hepatic microsomes for metabolic stability studies and CYP450 inhibition assays .
  • In Vivo : Rodent models assess bioavailability and acute toxicity (LD50_{50}). Dose-response studies in zebrafish embryos offer rapid toxicity screening .
  • Toxicogenomics : RNA sequencing identifies off-target gene expression changes .

How do structural modifications at the 3-(pentan-2-yl) position affect the compound's binding affinity to target enzymes?

Q. Advanced Research Focus

  • Bulkier Substituents (e.g., tert-butyl) reduce affinity due to steric clashes in enzyme active sites .
  • Branching : 2-Pentyl vs. 3-pentyl isomers alter hydrophobic interactions, as shown in SAR studies of similar pyrazoles .
  • Chirality : Enantiomers may exhibit differential activity; resolve via chiral HPLC and test separately .

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